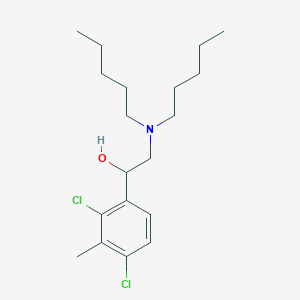
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is a chemical compound characterized by the presence of dichloro and methyl groups on a phenyl ring, along with a dipentylamino group attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dipentylamine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)acetone.
Reduction: Formation of 1-(3-methylphenyl)-2-(dipentylamino)ethanol.
Substitution: Formation of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(dipentylamino)ethanol.
科学的研究の応用
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(dipentylamino)ethanol
- 1-(3-Methylphenyl)-2-(dipentylamino)ethanol
- 1-(2,4-Dichloro-3-methylphenyl)-2-(diethylamino)ethanol
Uniqueness
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The dipentylamino group also contributes to its distinct properties compared to similar compounds with different alkyl groups.
特性
CAS番号 |
5462-67-9 |
|---|---|
分子式 |
C19H31Cl2NO |
分子量 |
360.4 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)-2-(dipentylamino)ethanol |
InChI |
InChI=1S/C19H31Cl2NO/c1-4-6-8-12-22(13-9-7-5-2)14-18(23)16-10-11-17(20)15(3)19(16)21/h10-11,18,23H,4-9,12-14H2,1-3H3 |
InChIキー |
XZAYNBYDWJBGPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


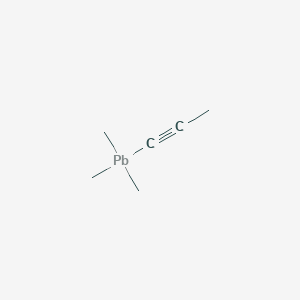
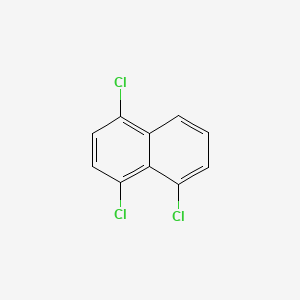
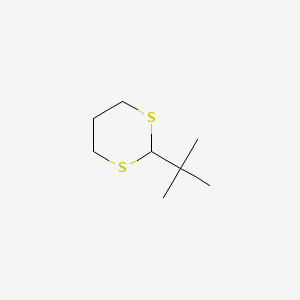
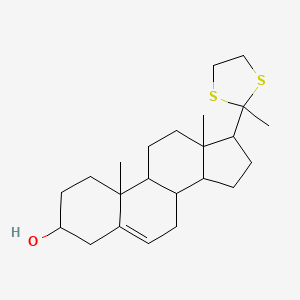
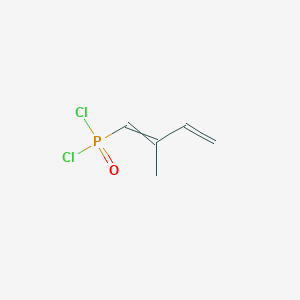


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
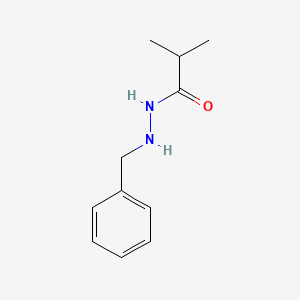

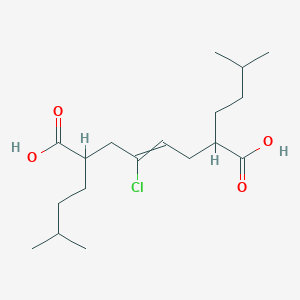

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
